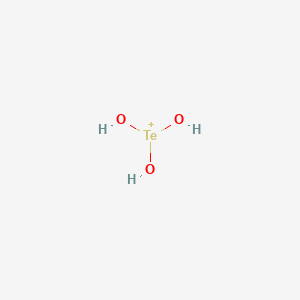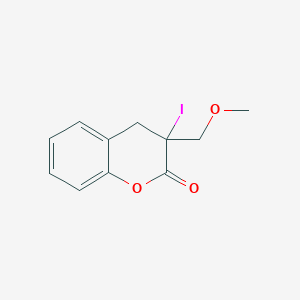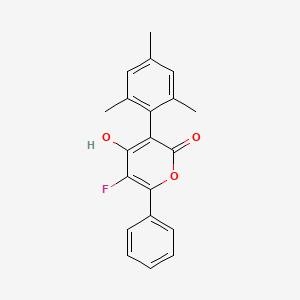
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is a synthetic organic compound belonging to the pyranone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Fluorine: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Functional Group Modifications: Hydroxylation and phenylation steps can be performed using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Pd/C, PtO2.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-phenyl-2H-pyran-2-one: Lacks the fluorine and trimethylphenyl groups.
5-Fluoro-4-hydroxy-6-phenyl-2H-pyran-2-one: Similar structure but without the trimethylphenyl group.
4-Hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is unique due to the presence of both fluorine and trimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
154931-14-3 |
|---|---|
Molecular Formula |
C20H17FO3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)pyran-2-one |
InChI |
InChI=1S/C20H17FO3/c1-11-9-12(2)15(13(3)10-11)16-18(22)17(21)19(24-20(16)23)14-7-5-4-6-8-14/h4-10,22H,1-3H3 |
InChI Key |
PAVGRSMRJBITMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=C(OC2=O)C3=CC=CC=C3)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


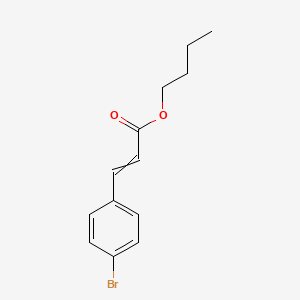
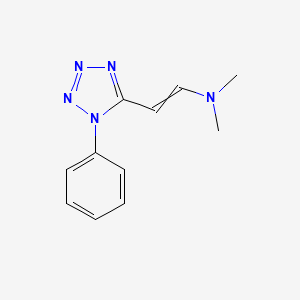
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
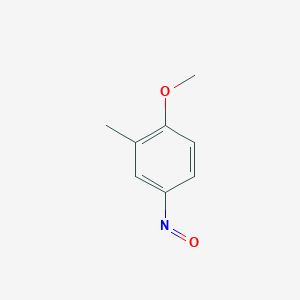
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
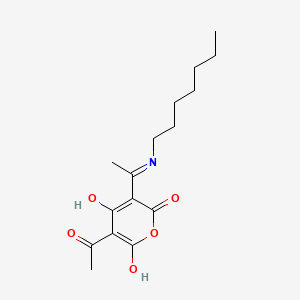
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
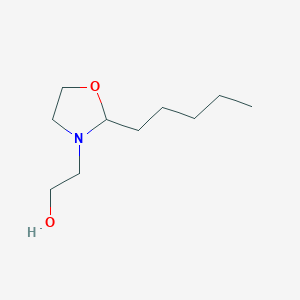
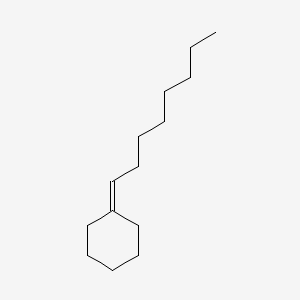
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
